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Introduction
Co 101244, also identified as PD 174494 and Ro 63-1908, is a potent and highly selective non-

competitive antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate

(NMDA) receptor.[1][2] The NMDA receptor, a key player in excitatory synaptic transmission, is

implicated in numerous neurological disorders. Overactivation of NMDA receptors, particularly

those containing the GluN2B subunit, is associated with excitotoxicity and neuronal cell death.

[3] Consequently, selective antagonists like Co 101244 are valuable research tools and

potential therapeutic agents for conditions such as Parkinson's disease, Alzheimer's disease,

and ischemic brain injury.[4][5]

These application notes provide detailed protocols for in vivo experiments using Co 101244,

based on preclinical studies. The information is intended to guide researchers in designing and

executing their own in vivo investigations into the neuroprotective and therapeutic effects of this

compound.

Mechanism of Action
Co 101244 exerts its effects by selectively binding to an allosteric site on the GluN2B subunit of

the NMDA receptor.[4] This binding inhibits the function of GluN2B-containing NMDA receptors

without affecting those containing other GluN2 subunits (GluN2A, GluN2C, or GluN2D).[1][4]

The overactivation of GluN2B-containing NMDA receptors is a critical step in the cascade of
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events leading to neuronal damage in various neuropathological conditions. By blocking these

specific receptors, Co 101244 can mitigate excitotoxicity, reduce calcium overload, and prevent

downstream pro-death signaling, thereby exerting neuroprotective effects.[3]

Signaling Pathway
The signaling cascade initiated by the overactivation of GluN2B-containing NMDA receptors

and the inhibitory effect of Co 101244 are depicted in the following diagram. Excessive

glutamate release leads to the overstimulation of these receptors, causing a massive influx of

calcium (Ca2+). This, in turn, activates a series of downstream pathways involving nitric oxide

synthase (nNOS), caspases, and other pro-apoptotic factors, ultimately leading to neuronal cell

death. Co 101244 intervenes by blocking the initial Ca2+ influx through the GluN2B-containing

NMDA receptor.
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Caption: Signaling pathway of GluN2B-mediated excitotoxicity and its inhibition by Co 101244.

In Vivo Experimental Data
The following tables summarize quantitative data from key in vivo studies investigating the

effects of Co 101244.

Table 1: Effect of Co 101244 on Levodopa-Induced Dyskinesia in MPTP-Lesioned

Parkinsonian Monkeys
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Treatment
Group

Dose (mg/kg,
s.c.)

N
Dyskinesia
Score
Reduction (%)

Reference

Co 101244 0.1 6 67 [4]

Co 101244 1 6 71 [4]

Data are presented as the mean percentage reduction in dyskinesia score compared to

levodopa treatment alone.

Experimental Protocols
Protocol 1: Evaluation of Antidyskinetic Effects of Co
101244 in an MPTP Primate Model of Parkinson's
Disease
This protocol is based on the study by Blanchet et al. (1999).[4]

Objective: To assess the efficacy of Co 101244 in reducing levodopa-induced dyskinesia (LID)

in a non-human primate model of Parkinson's disease.

Animal Model:

Species: Cynomolgus monkeys (Macaca fascicularis) or Rhesus monkeys (Macaca mulatta).

Induction of Parkinsonism: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-

tetrahydropyridine (MPTP). The dosing regimen should be titrated to produce stable,

moderate to advanced parkinsonian symptoms.

Materials:

Co 101244 hydrochloride

Levodopa/benserazide or Levodopa/carbidopa

Sterile saline for injection
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Syringes and needles for subcutaneous (s.c.) injection

Behavioral observation and scoring equipment

Experimental Workflow:
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Caption: Experimental workflow for assessing the antidyskinetic effects of Co 101244.
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Detailed Procedure:

Animal Model Generation: Induce parkinsonism in monkeys using a validated MPTP

administration protocol. Allow for a stabilization period for the parkinsonian symptoms to

become consistent.

Induction of Dyskinesia: Treat the parkinsonian monkeys with a stable dose of levodopa until

they exhibit consistent and reliable dyskinesias.

Drug Preparation: Prepare Co 101244 for injection. While the original study does not specify

the vehicle, a common practice for subcutaneous injection of hydrochloride salts is to

dissolve them in sterile saline. Prepare solutions to deliver the desired doses of 0.1 mg/kg

and 1 mg/kg in a small, injectable volume.

Treatment Administration:

On test days, first administer either the vehicle control or Co 101244 (0.1 or 1 mg/kg) via

subcutaneous injection.

Follow with the administration of the established dyskinesia-inducing dose of levodopa.

Behavioral Assessment:

Videotape and score the monkeys for the presence and severity of dyskinesias for several

hours post-levodopa administration.

Utilize a standardized dyskinesia rating scale for monkeys, assessing the severity of

chorea and dystonia in different body parts.

Data Analysis: Compare the dyskinesia scores between the vehicle-treated and Co 101244-

treated conditions to determine the percentage reduction in dyskinesia.

Protocol 2: Investigating the Neuroprotective Effects of
Co 101244 in a Rodent Model of Alzheimer's Disease
This protocol is adapted from studies using other GluN2B antagonists in models of Alzheimer's

disease.[5]
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Objective: To determine if Co 101244 can prevent amyloid-beta (Aβ)-induced deficits in

synaptic plasticity in vivo.

Animal Model:

Species: Adult male Wistar rats or C57BL/6 mice.

Materials:

Co 101244 hydrochloride

Soluble Aβ oligomers (e.g., Aβ1-42)

Vehicle for Co 101244 (e.g., sterile saline)

Anesthesia (e.g., urethane)

Stereotaxic apparatus

Electrophysiology recording equipment

Experimental Workflow:
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Caption: Workflow for evaluating the neuroprotective effects of Co 101244 on synaptic

plasticity.

Detailed Procedure:

Surgical Preparation: Anesthetize the animal and place it in a stereotaxic frame. Implant a

stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA1
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region of the hippocampus. A guide cannula can also be implanted for intracerebroventricular

(i.c.v.) injections.

Drug Administration: Administer Co 101244 or vehicle via an appropriate route (e.g.,

intraperitoneal injection). The dose should be determined based on pilot studies to be non-

disruptive to baseline synaptic plasticity.

Aβ Administration: After a suitable pre-treatment time with Co 101244, infuse soluble Aβ

oligomers or vehicle into the lateral ventricle via the i.c.v. cannula.

Electrophysiological Recordings:

Record baseline field excitatory postsynaptic potentials (fEPSPs) for a stable period.

Induce long-term potentiation (LTP) using a high-frequency stimulation protocol.

Continue to record fEPSPs for at least one hour post-LTP induction.

Data Analysis: Compare the magnitude of LTP between the different treatment groups

(Vehicle + Vehicle Aβ, Vehicle + Aβ, Co 101244 + Aβ). A rescue of the Aβ-induced LTP deficit

in the Co 101244-treated group would indicate a neuroprotective effect.

Conclusion
Co 101244 is a valuable pharmacological tool for the in vivo investigation of GluN2B-containing

NMDA receptor function and its role in neurological disorders. The protocols outlined here

provide a framework for studying its antidyskinetic and neuroprotective properties. Researchers

should adapt these protocols to their specific experimental questions and adhere to all relevant

animal care and use guidelines. The high selectivity of Co 101244 makes it an excellent probe

for dissecting the specific contributions of the GluN2B subunit to both normal physiology and

disease pathology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12006837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12006837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12006837/
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2023.1190324/full
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2023.1190324/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10264587/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10264587/
https://www.mdpi.com/2076-3921/9/10/1007
https://pubmed.ncbi.nlm.nih.gov/19918059/
https://pubmed.ncbi.nlm.nih.gov/19918059/
https://www.benchchem.com/product/b12815975#co-101244-in-vivo-experimental-protocols
https://www.benchchem.com/product/b12815975#co-101244-in-vivo-experimental-protocols
https://www.benchchem.com/product/b12815975#co-101244-in-vivo-experimental-protocols
https://www.benchchem.com/product/b12815975#co-101244-in-vivo-experimental-protocols
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12815975?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12815975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12815975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

